Proline, 5-ethenyl-, ethyl ester, trans- (9CI)
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Overview
Description
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure It is an ester derivative of pyrrolidine-2-carboxylic acid and contains a vinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, or other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Amides, other esters.
Scientific Research Applications
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to an active form in the body. The molecular targets and pathways involved can vary but may include enzyme inhibition, receptor binding, or modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-Methyl 5-vinylpyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
(2S,5S)-tert-Butyl 5-vinylpyrrolidine-2-carboxylate: Contains a tert-butyl ester group, offering different steric and electronic properties.
(2S,5S)-5-Vinylpyrrolidine-2-carboxylic acid: The free acid form without esterification.
Uniqueness
(2S,5S)-Ethyl 5-vinylpyrrolidine-2-carboxylate is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity. The ethyl ester provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical and biological applications.
Properties
IUPAC Name |
ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGTANDWGQXED-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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